2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
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Overview
Description
"2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one" is a synthetic organic compound with potential applications across various fields such as medicinal chemistry, pharmaceuticals, and materials science. Its unique structure features a combination of oxadiazole and quinazoline rings, along with a tolyl group and a methylthio substituent, contributing to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of a quinazoline derivative with a 1,2,4-oxadiazole precursor. The process generally starts with the preparation of the 1,2,4-oxadiazole by reacting an appropriate amidoxime with an acyl chloride or anhydride. This intermediate is then alkylated with a halogenated methylthiol derivative under basic conditions to form the oxadiazole-thioether. Concurrently, a quinazoline moiety is synthesized through a multi-step process involving the formation of a benzamide intermediate, followed by cyclization and functionalization with a methylthio group.
Industrial Production Methods: For large-scale production, the synthesis may be adapted to a continuous flow process, optimizing reaction conditions such as temperature, pressure, and solvent to improve yield and reduce waste. Catalysts and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound may undergo oxidation reactions at the methylthio group, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the oxadiazole ring can lead to the formation of aminomethyl derivatives.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur on the quinazoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halides, nitriles, and nitro compounds can be introduced using appropriate conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Aminomethyl Derivatives: From reduction reactions.
Functionalized Quinazolines: From substitution reactions.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, allowing the construction of more complex molecules through its reactive functional groups.
Medicine: Preliminary studies suggest it may possess anticancer or antimicrobial properties, making it a candidate for drug development.
Industry: The compound's stability and reactivity profile make it suitable for the development of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which "2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one" exerts its effects is thought to involve interactions with various molecular targets, such as kinases or enzymes involved in cellular signaling pathways. Its structural features allow it to bind to active sites, potentially inhibiting the function of target proteins and disrupting biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one
2-(((3-(4-(methylthio)phenyl)-1,2,4-thiadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)quinazolin-4(3H)-one
Uniqueness: The specific combination of the oxadiazole and quinazoline rings with the methylthio and tolyl groups sets this compound apart, providing a distinctive reactivity and potential bioactivity profile. This uniqueness makes it a valuable scaffold for designing new molecules with targeted properties.
Properties
IUPAC Name |
3-(4-methylphenyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S2/c1-16-7-11-18(12-8-16)29-24(30)20-5-3-4-6-21(20)26-25(29)33-15-22-27-23(28-31-22)17-9-13-19(32-2)14-10-17/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBOBVFTYGTSCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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